molecular formula C22H31ClN4O7S2 B170029 Geodon CAS No. 199191-69-0

Geodon

Cat. No. B170029
M. Wt: 563.1 g/mol
InChI Key: WLQZEFFFIUHSJB-UHFFFAOYSA-N
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Description

Geodon, also known as ziprasidone, is an atypical antipsychotic medication . It is used to treat symptoms of psychotic disorders such as schizophrenia, mania, or bipolar disorder . It is available in oral and injectable forms .


Synthesis Analysis

The synthesis of Geodon involves complex pharmaceutical processes. Some studies have focused on improving the bioavailability of Geodon in the fasted state . For instance, one study developed new formulations of Geodon with a reduced food effect achieved by increasing exposure in the fasted state . Another study prepared a ziprasidone–phospholipid complex from a sustained-release pellet formulation to enhance the oral bioavailability and overcome the food effect of ziprasidone .


Molecular Structure Analysis

Geodon has a unique molecular structure. Its IUPAC name is 5-{2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one . The molecular formula is C21H21ClN4OS and the molar mass is 412.94 g/mol .

Scientific Research Applications

Unique Pharmacological Profile

Ziprasidone, known commercially as Geodon®, has a distinctive pharmacological profile, making it a novel atypical antipsychotic medication. It's primarily indicated for schizophrenia treatment but also sees off-label uses. This medication's pharmacodynamic parameters, receptor-binding profile, and clinical outcomes have been studied extensively (Ballas, Yang, O'reardon, Ballas, & Baldassano, 2004). Its novel therapeutic applications, including potential drug–drug interactions and established clinical indications, have been a focal point of research.

Solubilization Technologies for Enhanced Absorption

Research has explored various solubilized formulations of ziprasidone to improve absorption in patients, especially in a fasted state. This includes studying amorphous inclusion complexes, nanosuspensions, and jet-milled coated crystals. These formulations aim to reduce the food effect associated with ziprasidone, thus improving its efficacy (Thombre, Shah, Sagawa, & Caldwell, 2012).

Metabolic Pathways and Pharmacokinetics

The metabolism of ziprasidone has been extensively studied. It is metabolized primarily by CYP3A4 and also involves aldehyde oxidase in its reductive pathway. Understanding these metabolic processes is crucial for determining potential drug interactions and predicting pharmacokinetic behaviors (Miao, Kamel, & Prakash, 2005).

Applications in Treating Delirium in ICU Patients

In the context of intensive care, ziprasidone has been evaluated for its efficacy in reducing the duration of delirium in critically ill patients. However, studies have shown that it does not significantly reduce delirium duration compared to other treatments like haloperidol (Kulkarni, 2019).

Safety And Hazards

Geodon has several safety considerations and potential hazards. It is not approved for the treatment of patients with dementia-related psychosis due to an increased risk of death . It may cause changes to your heart rhythm, and should not be taken if you have certain kinds of heart conditions . Other potential side effects include severe muscle pains, muscle spasms, fevers, sweating, confusion, skin rash with fever or swollen glands, and prolonged diarrhea or loose stools .

properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQZEFFFIUHSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziprasidone mesylate trihydrate

CAS RN

199191-69-0
Record name Ziprasidone mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZIPRASIDONE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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